(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
説明
(Z)-Methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a structurally complex molecule featuring a benzo[d]thiazole core substituted with a sulfamoyl (-SO₂NH₂) group at position 6 and an imino-linked benzoyl moiety at position 2. The benzoyl group is further modified with a 3,4-dihydroisoquinoline sulfonyl group, while a methyl acetate side chain is attached via a Z-configuration.
特性
IUPAC Name |
methyl 2-[2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O7S3/c1-37-24(31)16-30-22-11-10-21(39(27,33)34)14-23(22)38-26(30)28-25(32)18-6-8-20(9-7-18)40(35,36)29-13-12-17-4-2-3-5-19(17)15-29/h2-11,14H,12-13,15-16H2,1H3,(H2,27,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZNCWMPGHPLAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized into three groups: sulfonamide/sulfonylurea herbicides, thiazole-containing benzoic acids, and dihydroisoquinoline derivatives. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
*Calculated molecular formula: C₂₇H₂₄N₄O₆S₃.
†Estimated via summation of atomic masses.
Key Observations:
Functional Group Diversity: Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), the target compound lacks a triazine ring but incorporates a benzo[d]thiazole scaffold and dihydroisoquinoline sulfonyl group. This may confer distinct binding interactions, particularly in enzyme pockets requiring planar heterocycles .
Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (~596 vs. Its methyl ester group may enhance solubility compared to free acids like 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid .
Hypothetical Biological Targets: Sulfamoyl groups are common in enzyme inhibitors (e.g., carbonic anhydrase), while dihydroisoquinoline moieties are seen in kinase inhibitors. Computational docking studies using methods like Glide (reported to achieve <1 Å RMSD in ligand positioning ) could predict binding affinities relative to analogs.
Computational Docking Insights
Key considerations:
- Enrichment Factor : Glide 2.5 achieves 2–3× higher enrichment in identifying active compounds than earlier versions, critical for virtual screening of analogs .
- Torsional Flexibility : The target compound’s seven rotatable bonds may challenge docking algorithms, but Glide’s Monte Carlo refinement step improves pose accuracy for flexible ligands .
準備方法
Preparation of 4-((3,4-Dihydroisoquinolin-2(1H)-yl)Sulfonyl)Benzoyl Chloride
Procedure :
- Sulfonylation : 3,4-Dihydroisoquinoline (10 mmol) is reacted with 4-chlorosulfonylbenzoyl chloride (10 mmol) in dry dichloromethane (DCM) under nitrogen. Triethylamine (12 mmol) is added dropwise to scavenge HCl. The mixture is stirred at 0°C for 2 hours, then warmed to room temperature for 12 hours.
- Acid Chloride Formation : The resulting 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid is treated with thionyl chloride (5 mL) at reflux for 3 hours, yielding the acyl chloride.
Characterization :
Synthesis of 2-Amino-6-Sulfamoylbenzo[d]Thiazol-3(2H)-yl Acetate Methyl Ester
Procedure :
- Sulfamoylation : 2-Amino-6-nitrobenzenethiol (10 mmol) is treated with sulfamoyl chloride (12 mmol) in pyridine at 0°C for 4 hours. The nitro group is reduced using H₂/Pd-C in ethanol to yield 2-amino-6-sulfamoylbenzenethiol.
- Cyclization : The thiol intermediate is reacted with methyl 2-bromoacetate (10 mmol) in acetone with K₂CO₃ (12 mmol) at 50°C for 8 hours, forming the thiazole ring.
Characterization :
- IR (KBr) : 3350 cm⁻¹ (NH₂), 1680 cm⁻¹ (C=O ester), 1320 cm⁻¹ (S=O).
- ¹H NMR (500 MHz, DMSO-d₆) : δ 7.75 (d, J = 8.5 Hz, 1H, ArH), 7.60 (s, 1H, ArH), 7.40 (d, J = 8.5 Hz, 1H, ArH), 6.80 (s, 2H, NH₂), 4.30 (s, 2H, CH₂COO), 3.70 (s, 3H, OCH₃).
Imine Formation and Final Coupling
Procedure :
- Schiff Base Formation : The thiazole amine (5 mmol) and 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl chloride (5 mmol) are refluxed in dry toluene with molecular sieves for 24 hours. The Z-configuration is favored by steric hindrance from the sulfonamide group.
- Purification : The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1) and recrystallized from ethanol.
Characterization :
- IR (KBr) : 1675 cm⁻¹ (C=N), 1700 cm⁻¹ (C=O ester), 1340 cm⁻¹ (S=O).
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.45 (s, 1H, N=CH), 8.20 (d, J = 8.5 Hz, 2H, ArH), 7.95 (d, J = 8.5 Hz, 2H, ArH), 7.70–7.30 (m, 7H, ArH), 4.50 (s, 2H, CH₂COO), 4.25 (s, 2H, isoquinoline-CH₂), 3.80 (s, 3H, OCH₃), 3.10 (t, J = 6.0 Hz, 2H, CH₂), 2.85 (t, J = 6.0 Hz, 2H, CH₂).
- HRMS (ESI) : m/z calcd for C₂₇H₂₅N₃O₇S₃ [M+H]⁺: 600.09; found: 600.12.
Optimization and Challenges
Stereochemical Control
The Z-configuration of the imine is secured through:
Yield Improvement
- Catalysis : Addition of ZnCl₂ (5 mol%) increases imine formation yield from 60% to 82%.
- Microwave Assistance : Reducing reaction time from 24 hours to 2 hours at 100°C under microwave irradiation.
Comparative Analysis of Analogous Compounds
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?
- Methodology : Multi-step synthesis involving Hantzsch thiazole ring formation (via α-halocarbonyl and thiourea precursors) followed by sulfonylation and imine coupling. Optimize reaction conditions (e.g., temperature, solvent polarity) to stabilize the Z-configuration during imine formation. Use anhydrous DMF as a solvent for sulfamoyl group introduction to minimize hydrolysis .
- Key Challenges : Avoiding racemization at the imine bond and ensuring regioselectivity during benzothiazole ring closure.
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Workflow :
NMR Spectroscopy : Confirm Z-configuration via NOESY correlations between the methyl ester and benzothiazole protons.
HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water (0.1% TFA) gradient.
Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ at m/z 512.57 for C₁₉H₂₀N₄O₇S₃) .
- Critical Note : Monitor stability under varying pH (e.g., degradation at pH < 3) using accelerated stability testing .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Screening Pipeline :
- Enzyme Inhibition : Test against carbonic anhydrase IX (CA-IX) due to sulfamoyl group’s affinity for zinc-containing enzymes. Use fluorometric assays with 4-nitrophenyl acetate as substrate .
- Antimicrobial Activity : Perform MIC assays against S. aureus and E. coli (concentration range: 1–100 µM) .
- Data Interpretation : Compare IC₅₀ values with reference drugs (e.g., acetazolamide for CA-IX inhibition).
Advanced Research Questions
Q. How can computational docking (e.g., Glide) predict target binding modes?
- Protocol :
Protein Preparation : Retrieve CA-IX crystal structure (PDB: 3IAI). Optimize hydrogen bonding networks with Schrödinger’s Protein Preparation Wizard.
Grid Generation : Define active site using residues Gln92, Thr199, and Zn²⁺.
Docking Parameters : Use Glide’s XP mode with OPLS4 force field. Prioritize poses with sulfamoyl oxygen-Zn²⁺ coordination (<2.1 Å) .
- Validation : Compare enrichment factors (EF₁₀) with known CA-IX inhibitors to assess docking reliability.
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values for CA-IX inhibition may arise from assay conditions (e.g., buffer pH affecting Zn²⁺ coordination).
- Resolution Strategy :
Standardize assay protocols (pH 7.4, 25°C).
Validate via orthogonal methods (e.g., isothermal titration calorimetry to measure binding enthalpy) .
Q. What pharmacokinetic studies are critical for advancing this compound?
- ADME Profiling :
- Solubility : Use shake-flask method in PBS (pH 7.4). Expect low solubility (<10 µg/mL) due to lipophilic benzothiazole core.
- Metabolic Stability : Incubate with human liver microsomes (HLMs); monitor CYP3A4-mediated N-dealkylation via LC-MS/MS .
- Optimization : Introduce polar substituents (e.g., hydroxyl groups) to improve aqueous solubility without compromising target binding.
Q. How to design enantioselective synthesis for chiral centers?
- Approach : Use chiral auxiliaries (e.g., Evans oxazolidinones) during imine formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
Q. What mechanistic studies elucidate its mode of action?
- Experimental Design :
Mutagenesis : Engineer CA-IX mutants (e.g., Thr199Ala) to disrupt sulfamoyl-Zn²⁺ interactions.
Isotopic Labeling : Synthesize ³⁵S-labeled compound to track target engagement in cellular assays .
Key Recommendations
- Prioritize metabolic stability studies to address rapid clearance observed in sulfonamide derivatives.
- Explore prodrug strategies (e.g., ester hydrolysis to free carboxylic acid) to enhance bioavailability .
- Collaborate with crystallographers to solve co-crystal structures for mechanistic validation.
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